molecular formula C27H24BrO2P B8471598 {[2-(Methoxycarbonyl)phenyl]methyl}(triphenyl)phosphanium bromide CAS No. 60494-73-7

{[2-(Methoxycarbonyl)phenyl]methyl}(triphenyl)phosphanium bromide

Cat. No. B8471598
CAS RN: 60494-73-7
M. Wt: 491.4 g/mol
InChI Key: NCLHNDGKDCGRTH-UHFFFAOYSA-M
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Patent
US07816397B2

Procedure details

74.2 g of triphenylphosphine (0.28 M) in 200 ml of acetonitrile are added to a solution of 74.5 g of methyl 2-bromomethylbenzoate (0.32 M) in 170 ml of acetonitrile in a 2000 ml reactor. The reaction mixture is refluxed with stirring for one hour and then cooled. 1000 ml of diethyl ether are then added slowly. Stirring is continued for 2 hours. A white precipitate forms. The solid is filtered off and washed with acetone. After drying, 112.6 g of a white powder are obtained (81% yield).
Quantity
74.2 g
Type
reactant
Reaction Step One
Quantity
74.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One
Quantity
1000 mL
Type
reactant
Reaction Step Two
Yield
81%

Identifiers

REACTION_CXSMILES
[C:1]1([P:7]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Br:20][CH2:21][C:22]1[CH:31]=[CH:30][CH:29]=[CH:28][C:23]=1[C:24]([O:26][CH3:27])=[O:25].C(OCC)C>C(#N)C>[Br-:20].[CH3:27][O:26][C:24]([C:23]1[CH:28]=[CH:29][CH:30]=[CH:31][C:22]=1[CH2:21][P+:7]([C:1]1[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1)([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1)=[O:25] |f:4.5|

Inputs

Step One
Name
Quantity
74.2 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
74.5 g
Type
reactant
Smiles
BrCC1=C(C(=O)OC)C=CC=C1
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
170 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
1000 mL
Type
reactant
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
with stirring for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is refluxed
TEMPERATURE
Type
TEMPERATURE
Details
cooled
STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
is continued for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The solid is filtered off
WASH
Type
WASH
Details
washed with acetone
CUSTOM
Type
CUSTOM
Details
After drying

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
[Br-].COC(=O)C1=C(C[P+](C2=CC=CC=C2)(C2=CC=CC=C2)C2=CC=CC=C2)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 112.6 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.